molecular formula C19H18O B14393434 2-Methyl-3-methylidene-2-(2-phenylethyl)-2,3-dihydro-1H-inden-1-one CAS No. 88096-23-5

2-Methyl-3-methylidene-2-(2-phenylethyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B14393434
CAS No.: 88096-23-5
M. Wt: 262.3 g/mol
InChI Key: GIPFQIRYVXDISL-UHFFFAOYSA-N
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Description

2-Methyl-3-methylidene-2-(2-phenylethyl)-2,3-dihydro-1H-inden-1-one is a complex organic compound with a unique structure that includes an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-methylidene-2-(2-phenylethyl)-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Aldol Condensation: Combining an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, followed by dehydration to yield an α,β-unsaturated ketone.

    Friedel-Crafts Alkylation: Using a Lewis acid catalyst to alkylate the aromatic ring with an alkyl halide.

    Cyclization Reactions: Forming the indene ring structure through intramolecular cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalyst Selection: Choosing appropriate catalysts to enhance reaction rates and selectivity.

    Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.

    Purification Techniques: Using distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-methylidene-2-(2-phenylethyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Using reducing agents to convert the compound into alcohols or alkanes.

    Substitution: Halogenation, nitration, or sulfonation reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying biochemical pathways and interactions.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-3-methylidene-2-(2-phenylethyl)-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Interacting with cellular receptors to modulate biological responses.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-methylidene-2-(2-phenylethyl)-2,3-dihydro-1H-inden-1-one: can be compared with other indene derivatives and related compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methylidene and phenylethyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

88096-23-5

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

2-methyl-3-methylidene-2-(2-phenylethyl)inden-1-one

InChI

InChI=1S/C19H18O/c1-14-16-10-6-7-11-17(16)18(20)19(14,2)13-12-15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3

InChI Key

GIPFQIRYVXDISL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C)C2=CC=CC=C2C1=O)CCC3=CC=CC=C3

Origin of Product

United States

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